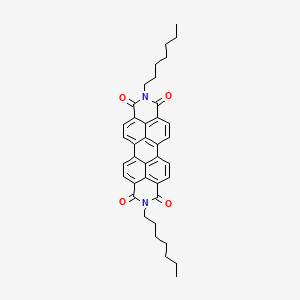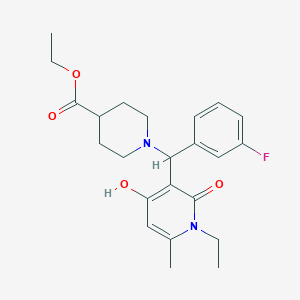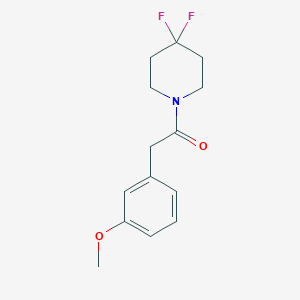
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is an organic compound featuring a unique structure comprised of multiple functional groups including a thiadiazole ring, a pyranone moiety, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step synthetic route is often employed:
Formation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole: : Starting from cyclopropanecarboxylic acid, the first step involves its conversion to the corresponding amide. Subsequent reactions with thiosemicarbazide and oxidative cyclization yield the thiadiazole ring.
Thiomethylation Reaction: : The thiadiazole intermediate is then treated with chloromethyl methyl sulfide under basic conditions to introduce the thiomethyl group.
Coupling with 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : The final step involves esterification of 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate with the thiadiazole derivative under acidic conditions.
Industrial Production Methods
On an industrial scale, the synthesis is optimized to ensure high yields and purity, often involving continuous flow reactors and automation to control reaction parameters precisely. Key considerations include reaction temperatures, catalyst selection, and solvent choices to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions due to its multiple reactive sites:
Oxidation: : The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : The ester functionality allows for reduction to the corresponding alcohol under catalytic hydrogenation conditions.
Substitution: : Halogenation can occur at the aromatic ring, using reagents like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: : Oxidized thiadiazole derivatives.
Reduction: : Alcohol derivatives of the ester group.
Substitution: : Halogenated aromatic compounds.
科学的研究の応用
This compound is primarily utilized in the following fields:
Chemistry: : As a reagent in organic synthesis, it facilitates the formation of complex molecular architectures.
Biology: : Used in studies to explore enzyme inhibition and receptor binding due to its diverse functional groups.
Medicine: : Investigated for its potential as a therapeutic agent in treating various diseases, including antimicrobial and anti-inflammatory applications.
Industry: : Employed in the synthesis of advanced materials, including polymers and catalysts.
作用機序
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes and receptors, binding to active sites and modulating their activity.
Pathways Involved: : The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: : Similar structure but lacks the dimethyl substitutions on the benzoate group.
4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : Contains the pyran and benzoate moieties but without the thiadiazole and thiomethyl functionalities.
Uniqueness
The uniqueness of this compound lies in its combined thiadiazole, pyranone, and dimethylbenzoate functionalities, which confer distinct chemical reactivity and biological activity profiles compared to its analogs.
Exploring the myriad of reactions and applications of this compound reveals its potential to drive innovation across various fields. What particular aspects interest you the most?
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZDTIMHBRWBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2677060.png)
![2-Methoxy-5-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}benzamide](/img/structure/B2677061.png)

![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)oxolane-2-carboxamide](/img/structure/B2677069.png)

![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)



![4-benzyl-1-{[(3-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2677080.png)
![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)
![2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetohydrazide](/img/structure/B2677082.png)
